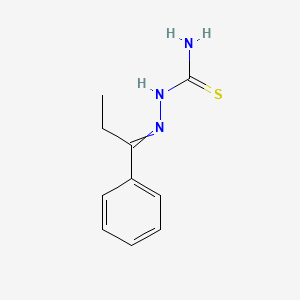
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- is an organic compound with the molecular formula C10H13N3S. It is a derivative of hydrazinecarbothioamide and features a phenylpropylidene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- can be synthesized through the condensation reaction of hydrazinecarbothioamide with 1-phenylpropanone. The reaction typically occurs in the presence of a catalytic amount of acetic acid and ethanol as the solvent. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine and thioamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarbothioamide, 2-(1-phenylethylidene)-: Similar structure but with an ethylidene group instead of a propylidene group.
Thiosemicarbazide: A simpler derivative of hydrazinecarbothioamide without the phenylpropylidene group.
Uniqueness
Hydrazinecarbothioamide, 2-(1-phenylpropylidene)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenylpropylidene group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
106010-23-5 |
|---|---|
Molekularformel |
C10H13N3S |
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
(1-phenylpropylideneamino)thiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-9(12-13-10(11)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,11,13,14) |
InChI-Schlüssel |
GACGSIKNWJRYHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NNC(=S)N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)
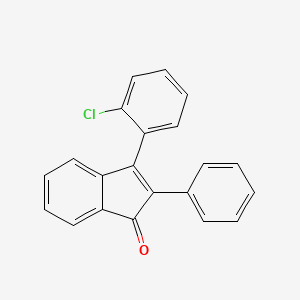
![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)
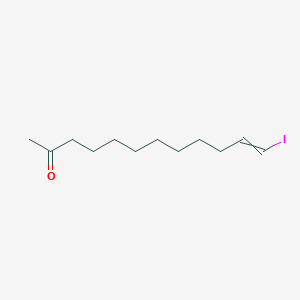
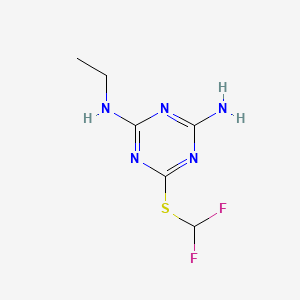
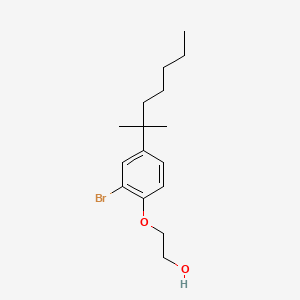
![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)
![1,4-Butanediamine, N-[3-(ethylamino)propyl]-](/img/structure/B14336569.png)
![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
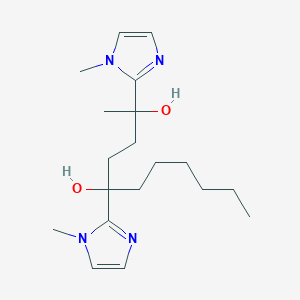

![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)
